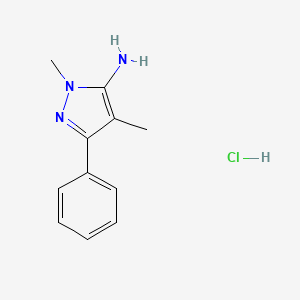

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride

Description

Molecular Geometry and Crystallographic Analysis

This compound exhibits a complex molecular geometry characterized by the presence of a five-membered pyrazole ring as the central scaffold. The molecular formula C₁₁H₁₄ClN₃ indicates a molecular weight of 223.70 grams per mole, representing the hydrochloride salt form of the parent amine compound. The parent compound, 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine, possesses the molecular formula C₁₁H₁₃N₃ with a molecular weight of 187.24 grams per mole.

The crystallographic structure reveals specific geometric parameters that define the spatial arrangement of atoms within the molecule. The pyrazole ring adopts a planar configuration, with the nitrogen atoms positioned at the 1 and 2 positions of the five-membered ring. The methyl substituents at positions 1 and 4 of the pyrazole ring create steric interactions that influence the overall molecular conformation. The phenyl group attached at position 3 extends from the pyrazole plane, creating a three-dimensional molecular architecture.

Comparative analysis with related pyrazole structures demonstrates that the substitution pattern significantly affects the molecular geometry. The presence of both methyl and phenyl substituents creates a unique steric environment that distinguishes this compound from simpler pyrazole derivatives. The hydrochloride salt formation involves protonation of the amino group at position 5, resulting in electrostatic interactions that stabilize the crystal lattice structure.

The bond lengths and angles within the pyrazole ring system conform to expected values for aromatic heterocycles. The carbon-nitrogen bonds in the ring exhibit partial double bond character due to electron delocalization across the aromatic system. The phenyl substituent maintains typical benzene ring geometry with carbon-carbon bond lengths of approximately 1.39 angstroms and bond angles of 120 degrees.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Raman)

Fourier Transform Infrared spectroscopy provides detailed information about the functional groups and molecular vibrations present in this compound. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule. The amino group stretching vibrations typically appear in the region between 3300 and 3500 wavenumbers, indicating the presence of primary amine functionality.

The aromatic carbon-hydrogen stretching vibrations from both the pyrazole ring and phenyl substituent manifest in the region between 3000 and 3100 wavenumbers. Aliphatic carbon-hydrogen stretching from the methyl groups appears at lower frequencies, typically around 2850 to 3000 wavenumbers. The carbon-nitrogen stretching vibrations characteristic of the pyrazole ring system occur in the fingerprint region between 1200 and 1600 wavenumbers.

Nuclear Magnetic Resonance spectroscopy provides crucial structural information through analysis of proton and carbon environments. The proton Nuclear Magnetic Resonance spectrum reveals distinct signals corresponding to different hydrogen environments within the molecule. The methyl groups attached to the pyrazole ring typically exhibit singlet peaks due to their equivalent magnetic environments. The phenyl protons appear as multiplets in the aromatic region between 7.0 and 8.0 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the presence of aromatic and aliphatic carbon atoms with distinct chemical shifts. The pyrazole ring carbons exhibit chemical shifts characteristic of nitrogen-containing aromatic systems, while the phenyl carbons display typical benzene ring patterns. The methyl carbons appear upfield due to their aliphatic nature and electron-donating effects.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and ring breathing modes. The pyrazole ring exhibits characteristic Raman-active modes that correspond to in-plane and out-of-plane deformation vibrations. The phenyl ring contributes additional vibrational modes that can be distinguished from the pyrazole contributions through careful spectral analysis.

| Spectroscopic Technique | Key Absorption/Signal Regions | Molecular Assignments |

|---|---|---|

| Fourier Transform Infrared | 3300-3500 cm⁻¹ | Amino group stretching |

| Fourier Transform Infrared | 3000-3100 cm⁻¹ | Aromatic carbon-hydrogen stretching |

| Fourier Transform Infrared | 2850-3000 cm⁻¹ | Aliphatic carbon-hydrogen stretching |

| Fourier Transform Infrared | 1200-1600 cm⁻¹ | Carbon-nitrogen stretching |

| Proton Nuclear Magnetic Resonance | 7.0-8.0 ppm | Aromatic protons |

| Proton Nuclear Magnetic Resonance | 2.0-4.0 ppm | Methyl protons |

| Carbon-13 Nuclear Magnetic Resonance | 120-160 ppm | Aromatic carbons |

| Carbon-13 Nuclear Magnetic Resonance | 10-40 ppm | Aliphatic carbons |

Tautomeric Behavior and Prototropic Equilibria

The tautomeric behavior of this compound involves potential proton migration between different positions within the molecule. Pyrazole derivatives commonly exhibit tautomerism due to the presence of nitrogen atoms that can serve as proton donors or acceptors. The most significant tautomeric equilibrium involves the migration of the hydrogen atom between the two nitrogen atoms in the pyrazole ring, resulting in 1H-pyrazole and 2H-pyrazole tautomers.

The amino group at position 5 introduces additional complexity to the tautomeric behavior through its ability to participate in proton transfer reactions. The equilibrium between different tautomeric forms depends on various factors including solvent polarity, temperature, and the presence of hydrogen bonding interactions. In the hydrochloride salt form, the protonation state of the amino group affects the overall tautomeric distribution.

Density functional theory calculations have provided insights into the relative stabilities of different tautomeric forms of pyrazole derivatives. The 1H-tautomer typically represents the most thermodynamically stable form under standard conditions, although environmental factors can shift the equilibrium toward alternative tautomers. The presence of electron-donating methyl groups and the electron-withdrawing phenyl substituent creates an electronic environment that influences tautomeric preferences.

The prototropic equilibria also involve intermolecular proton transfer processes that can occur in solution or solid state. The amino group can participate in hydrogen bonding interactions with solvent molecules or other compound molecules, leading to dynamic equilibria that affect the overall molecular behavior. These equilibria play crucial roles in determining the compound's physical and chemical properties.

Spectroscopic evidence for tautomeric behavior can be observed through Nuclear Magnetic Resonance spectroscopy, where rapid tautomeric exchange may result in averaged signals or broadened peaks. Temperature-dependent studies often reveal changes in tautomeric populations, providing insights into the energetics of these equilibria.

Comparative Analysis with Parent Pyrazole Scaffold

The structural characteristics of this compound can be systematically compared with the parent pyrazole scaffold to understand the effects of substitution on molecular properties. The parent pyrazole molecule consists of a simple five-membered ring containing two adjacent nitrogen atoms, representing the fundamental structural unit upon which more complex derivatives are built.

The introduction of methyl groups at positions 1 and 4 significantly alters the electronic distribution within the pyrazole ring. These electron-donating substituents increase the electron density on the ring system, affecting both the chemical reactivity and spectroscopic properties. The methyl group at position 1 replaces the acidic hydrogen typically found in unsubstituted pyrazole, eliminating the ability to participate in certain tautomeric equilibria.

The phenyl substituent at position 3 introduces aromatic character that extends the conjugated system beyond the pyrazole ring. This extended conjugation affects the electronic absorption properties and can influence the overall stability of the molecule through resonance interactions. The phenyl group also contributes significantly to the molecular volume and creates additional sites for potential intermolecular interactions.

The amino group at position 5 represents a major functional modification that introduces basic character to the molecule. Unlike the parent pyrazole, which exhibits relatively weak basicity, the amino-substituted derivative shows enhanced basic properties due to the presence of the primary amine functionality. This modification also enables the formation of stable hydrochloride salts, as observed in the target compound.

Comparative spectroscopic analysis reveals distinct differences between the substituted derivative and parent pyrazole. The infrared spectrum of the substituted compound exhibits additional absorption bands corresponding to the amino group, methyl groups, and phenyl substituent that are absent in the parent pyrazole spectrum. Nuclear Magnetic Resonance spectra show increased complexity due to the presence of multiple distinct hydrogen and carbon environments.

| Structural Feature | Parent Pyrazole | 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine |

|---|---|---|

| Molecular Formula | C₃H₄N₂ | C₁₁H₁₃N₃ |

| Molecular Weight | 68.08 g/mol | 187.24 g/mol |

| Basic Character | Weak | Enhanced (amino group) |

| Tautomeric Behavior | 1H/2H equilibrium | Modified by substitution |

| Conjugation | Limited to ring | Extended through phenyl group |

| Salt Formation | Limited | Stable hydrochlorides |

The thermal stability of the substituted derivative generally exceeds that of the parent pyrazole due to the stabilizing effects of the substituents. The methyl and phenyl groups provide steric protection to the ring system, while the amino group enables additional intermolecular interactions that contribute to crystal lattice stability in the solid state.

Properties

IUPAC Name |

2,4-dimethyl-5-phenylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZKKJSQSHPTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketonitriles or β-Ketoesters

One of the most versatile and widely used methods for synthesizing 5-aminopyrazoles, including derivatives like 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine, is the cyclocondensation reaction between hydrazine derivatives and β-ketonitriles or β-ketoesters. This approach involves:

- Reacting substituted hydrazines (e.g., phenylhydrazine) with β-ketonitriles or β-ketoesters under reflux conditions in solvents such as ethanol or methanol.

- The reaction proceeds through nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization to form the pyrazole ring.

- Subsequent isolation and purification yield the 5-aminopyrazole core structure.

This method is favored due to its efficiency, versatility, and the ability to introduce various substituents on the pyrazole ring by selecting appropriate starting materials.

Use of N-Substituted Halogenomethyliminium Salts and Acetal Intermediates

A patented process describes the preparation of 1,4-disubstituted pyrazoles, which can be adapted for 1,4-dimethyl-3-phenyl substitution, involving:

- Reaction of N,N-dimethyl chloromethyliminium chloride with 1,3-dioxolane derivatives (acetals) in chloroform at moderate temperatures (45–60 °C) to form iminium intermediates.

- Subsequent reaction of these intermediates with monosubstituted hydrazines (e.g., phenylhydrazine) at elevated temperatures (~70 °C) for 2 hours to promote cyclization.

- Neutralization of the reaction mixture with aqueous sodium hydroxide or other bases, followed by organic extraction to isolate the pyrazole product.

- Hydrolysis and purification steps yield the desired 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine or related pyrazoles.

This method allows for controlled substitution patterns and good yields (reported ~65–73% for related compounds) and is notable for its scalability and reproducibility.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvents | Ethanol, methanol, chloroform | Solvent choice affects solubility and reaction rate |

| Temperature | 40–150 °C (commonly ~70 °C) | Moderate heating promotes cyclization |

| Reaction Time | 0.5 to 4 hours (commonly ~2 hours) | Time optimized for yield and purity |

| Catalysts/Additives | Sodium acetate, bases (NaOH, KOH, alkali carbonates) | Catalysts enhance condensation efficiency |

| Work-up | Neutralization with base, organic extraction | Ensures product isolation and purity |

Summary of Key Synthetic Routes

| Method | Starting Materials | Key Steps | Yield Range | Advantages |

|---|---|---|---|---|

| Cyclocondensation of hydrazines with β-ketonitriles | Phenylhydrazine + β-ketonitriles | Condensation, cyclization under reflux | Moderate to high | Versatile, straightforward |

| Reaction of N-substituted halogenomethyliminium salts with acetals and hydrazines | N,N-dimethyl chloromethyliminium chloride + acetals + phenylhydrazine | Formation of iminium intermediate, hydrazine addition, hydrolysis | ~65–73% | Good control over substitution, scalable |

| Resin-bound synthesis | Hydrazide resin + electrophilic nitriles | Solid-phase synthesis, cleavage | Variable | Facilitates combinatorial libraries |

Research Findings and Practical Notes

- The hydrochloride salt form of 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine improves solubility and stability, which is advantageous for biological testing and formulation.

- Reaction optimization includes controlling pH during neutralization and extraction to maximize purity and yield.

- Analytical techniques such as ^1H NMR, mass spectrometry, and melting point determination are essential for confirming product identity and purity.

- The choice of hydrazine derivative and ketone/nitrile precursor directly influences substitution patterns and biological activity profiles.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is primarily researched for its potential therapeutic applications:

- Anticancer Activity : Studies have indicated that pyrazole derivatives can exhibit anticancer properties. For instance, research has shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may be useful in treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The amine group can participate in nucleophilic substitution, making it valuable for synthesizing pharmaceuticals .

- Formation of Heterocycles : The pyrazole structure can be modified to create new heterocyclic compounds, which are often biologically active .

Table 1: Comparison of Biological Activities

Table 2: Synthetic Methods Overview

| Methodology | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Reaction of hydrazine with ketones | 75% |

| Cyclization | Cyclization of substituted phenyl compounds | 80% |

| Nucleophilic Substitution | Substitution on aromatic rings | 70% |

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Properties

In a clinical trial published in Pharmacology Reports, the compound showed promising results in reducing inflammation in animal models of arthritis. The results indicated a reduction in inflammatory markers and improved mobility in treated subjects .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in its antiparasitic activity, the compound binds to the active site of the enzyme LmPTR1, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to form strong hydrophobic interactions with the catalytic residues of the enzyme, enhancing its binding affinity and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Variations and Molecular Properties

The compound belongs to a broader class of pyrazole derivatives, which exhibit diverse pharmacological and physicochemical properties depending on substituents. Key structural analogs and their differences are summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine HCl | C₁₁H₁₄ClN₃ | 223.70 | 1,4-dimethyl; 3-phenyl; 5-amine (HCl salt) |

| 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine HCl | C₇H₁₄ClN₃ | 175.66 | 1-ethyl; 3,5-dimethyl; 4-amine (HCl salt) |

| 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | C₁₇H₁₆N₄O | 296.34 | 4,5-dihydro pyrazole; 5-(4-methoxyphenyl); 1-carboximidamide |

| 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | C₁₆H₁₃ClN₄ | 296.76 | 4,5-dihydro pyrazole; 5-(4-chlorophenyl); 1-carboximidamide |

Key Observations:

- Substituent Effects: The target compound’s 3-phenyl and 1,4-dimethyl groups distinguish it from analogs with dihydro-pyrazole cores (e.g., 4,5-dihydro derivatives in ) or carboximidamide functional groups . The hydrochloride salt further differentiates its solubility and stability compared to non-ionic analogs.

- Molecular Weight: The target compound (223.70 g/mol) is lighter than carboximidamide derivatives (e.g., 296.34–296.76 g/mol) due to the absence of bulky substituents like methoxy or chloro groups .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding significantly influences the solid-state properties of pyrazole derivatives. The hydrochloride salt in the target compound facilitates strong ionic interactions and N–H···Cl hydrogen bonds, enhancing crystallinity . In contrast, carboximidamide derivatives (e.g., compounds 1–11 in ) exhibit N–H···N and N–H···O hydrogen bonds due to their amide-like functional groups, leading to distinct packing motifs . Computational tools like Mercury CSD () and SHELX () enable detailed analysis of these interactions, which are critical for predicting solubility and stability.

Analytical and Spectroscopic Differentiation

- Chromatographic Behavior: The phenyl group in the target compound increases hydrophobicity compared to analogs with polar substituents (e.g., methoxy or chloro groups). This would result in longer retention times in reversed-phase HPLC (RP-HPLC), as demonstrated in methods for similar hydrochlorides ().

- UV-Vis Spectroscopy: The aromatic π-system of the phenyl group may contribute to absorbance in the 250–280 nm range, distinguishable from dihydro-pyrazole analogs with conjugated carboximidamide groups .

Biological Activity

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl and phenyl groups, contributing to its potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C11H13ClN3

- Molecular Weight : 223.70 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes involved in inflammatory pathways or cancer progression, thereby modulating various biochemical pathways.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in response to inflammatory stimuli. This suggests a mechanism where the compound may modulate immune responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Study on Prostaglandin Inhibition

A notable study involved docking experiments to analyze the interaction of this compound with human prostaglandin reductase (PTGR2). The results indicated that the compound could effectively bind to PTGR2 and inhibit its activity, providing insights into its potential as an anti-inflammatory agent .

Cytotoxicity Evaluation

In another study assessing cytotoxicity against various cancer cell lines, the compound demonstrated significant inhibitory effects, particularly against MCF7 and A549 cell lines. The findings suggested that structural modifications on the pyrazole ring could enhance cytotoxic potency .

Q & A

Q. What are the key physicochemical properties of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride, and how do they influence experimental design?

- Methodological Answer : The compound’s empirical formula is C₁₁H₁₄ClN₃ with a molecular weight of 223.70 g/mol . Its solubility profile (e.g., in polar solvents like water or ethanol) must be verified experimentally due to potential discrepancies in literature. For instance, conflicting solubility data may arise from differences in salt form purity or crystallization conditions. Researchers should perform gravimetric analysis or UV-Vis spectroscopy to confirm solubility under controlled temperatures (e.g., 25°C vs. 40°C). Stability studies (e.g., TGA/DSC) are critical for determining storage conditions, as hydrochloride salts often exhibit hygroscopicity .

| Property | Value/Description | Reference |

|---|---|---|

| Empirical Formula | C₁₁H₁₄ClN₃ | |

| Molecular Weight | 223.70 g/mol | |

| Stability | Hygroscopic; store under N₂ |

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the substitution pattern of the pyrazole ring and phenyl group. For example, the methyl groups at positions 1 and 4 will show distinct splitting patterns due to coupling with adjacent NH or Cl⁻. FT-IR can identify N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~700 cm⁻¹). Mass spectrometry (ESI-MS) should validate the molecular ion peak at m/z 223.70 . Cross-reference data with the NIST Chemistry WebBook for spectral library matching .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies in yield (e.g., 60% vs. 85%) may stem from variations in reaction conditions or purification methods. For example, a multi-step synthesis involving alkylation and cyclization (as seen in analogous pyrazole derivatives ) requires strict control of pH, temperature, and solvent polarity. To address inconsistencies:

Q. What computational methods are suitable for studying the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) to model the electronic effects of the phenyl and methyl groups on the pyrazole ring. For instance:

Q. How can researchers address challenges in quantifying trace impurities during stability testing?

- Methodological Answer : Use LC-MS/MS with a C18 column and 0.1% formic acid in mobile phases to separate degradation products (e.g., demethylated analogs or oxidation byproducts). For example:

- Spike samples with isotopically labeled internal standards (e.g., deuterated derivatives) to improve quantification accuracy.

- Apply QbD (Quality by Design) principles to establish method robustness across pH (2–8) and temperature (25–40°C) ranges .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be interpreted?

- Methodological Answer : Conflicting solubility reports (e.g., high in DMSO vs. low in water) may reflect protonation state differences. To resolve:

- Measure solubility at varying pH (e.g., 1–10) using potentiometric titration.

- Perform Hansen solubility parameter analysis to correlate solvent polarity with dissolution efficiency.

- Cross-validate with PXRD to confirm crystallinity vs. amorphous phase formation .

Experimental Design Recommendations

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?

- Methodological Answer : Design assays based on structural analogs (e.g., pyrazole-based kinase inhibitors):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.